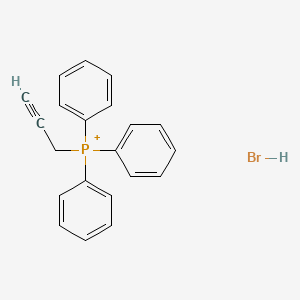

Propargyl triphenylphosphonium bromide

Description

The Genesis of Phosphonium (B103445) Salt Chemistry

The chemistry of phosphonium salts dates back to the 19th century, but it was the groundbreaking work of Georg Wittig in the mid-20th century that brought these compounds to the forefront of organic synthesis. mcmaster.ca Wittig's discovery of the reaction that now bears his name—a method for synthesizing alkenes from aldehydes or ketones using phosphorus ylides—revolutionized the field. mcmaster.cafiveable.me These ylides are typically generated from phosphonium salts, which are most commonly synthesized by the quaternization of a phosphine (B1218219) with an alkyl halide. unive.itwikipedia.orgchemeurope.com This fundamental reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. chemeurope.com Over the decades, the Wittig reaction and the phosphonium salts that enable it have become foundational elements in the toolkit of synthetic organic chemists. mcmaster.ca

A Significant Player in Modern Synthesis

Propargyl triphenylphosphonium bromide stands out as a particularly significant reagent in contemporary synthetic strategies. chemimpex.com Its importance lies in its ability to introduce a propargyl group, a highly versatile functional moiety, into a wide range of molecules. nih.govnih.gov This functionality is a key building block for creating more complex structures found in medicinally important compounds and advanced materials. chemimpex.com The reagent's stability and relative ease of handling further enhance its utility in laboratory settings. chemimpex.com Modern synthetic methodologies leverage this compound for its efficiency in promoting reactions like nucleophilic substitutions and coupling reactions, enabling the precise construction of target molecules. chemimpex.com

Versatility in Forging Carbon-Carbon Bonds

The primary application of this compound lies in its exceptional versatility in forming carbon-carbon bonds, a cornerstone of organic synthesis. chemimpex.comsigmaaldrich.com The compound serves as a precursor to a phosphorus ylide that can participate in Wittig-type reactions, although its reactivity is more nuanced than simple alkyl phosphonium salts. sigmaaldrich.com

A key aspect of its chemistry is its tendency to isomerize. In the presence of a base, this compound can rearrange to its more reactive allenic isomer, propadienyltriphenylphosphonium bromide. researchgate.net This isomerization is crucial, as nucleophiles preferentially add to this allenic intermediate. researchgate.net This reactivity has been harnessed to synthesize a variety of compounds. For instance, the addition of secondary amines leads to the formation of substituted phosphonium salts which can then undergo intramolecular Wittig reactions to produce substituted quinolines. researchgate.net

Furthermore, the reagent is utilized in cycloaddition reactions. For example, it participates in [3+2] cycloadditions with in situ generated organic azides to form triazole-containing phosphine oxides in a one-pot, microwave-assisted process. researchgate.net These reactions highlight the reagent's capacity to build complex heterocyclic frameworks. The ability to act as a stable, reliable source for the three-carbon propargyl unit makes it an invaluable asset for constructing intricate molecular skeletons through the strategic formation of new carbon-carbon bonds. chemimpex.com

Research Findings on Reactivity

Detailed studies have elucidated the specific reactivity patterns of this compound.

| Reaction Type | Reactant(s) | Product Type | Key Findings |

| Isomerization | Base | Propadienyltriphenylphosphonium bromide | The initial isomerization to the allenic form is a critical step before nucleophilic addition. researchgate.net |

| Nucleophilic Addition | Secondary Amines | Substituted Phosphonium Salts | The amine adds to the central carbon of the intermediate allene (B1206475) isomer. researchgate.net |

| Reaction with Triethylamine (B128534) | Triethylamine | - | The reaction proceeds via attack of the amine on the phosphorus atom, similar to alkaline hydrolysis. researchgate.net |

| Reaction with Triphenylphosphine (B44618) | Triphenylphosphine | Bis-phosphonium salt | A bis-salt with a terminal methylene (B1212753) group is formed. researchgate.net |

| Intramolecular Wittig Reaction | Adducts from amine addition | Substituted Quinolines | Enables the synthesis of complex heterocyclic structures. researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H19BrP+ |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

triphenyl(prop-2-ynyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1; |

InChI Key |

AFZDAWIXETXKRE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Methodologies for Propargyl Triphenylphosphonium Bromide

Direct Synthesis Approaches

The most common and direct method for synthesizing propargyl triphenylphosphonium bromide involves the reaction of triphenylphosphine (B44618) with propargyl bromide. This reaction is a classic example of a nucleophilic substitution (S_N2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of propargyl bromide and displacing the bromide ion.

A key characteristic of this synthesis is the potential for isomerization. researchgate.net this compound can exist in equilibrium with its isomeric form, propadienyltriphenylphosphonium bromide (an allenic isomer). researchgate.net This isomerization is significant because subsequent reactions with nucleophiles may proceed through the allenic intermediate. researchgate.net For example, secondary amines have been shown to add to the intermediate allene (B1206475) isomer. researchgate.net Computational studies have indicated that the isomerization of the propargylic cation [Ph3PCH2C≡CH]+ to the allenyl species [Ph3PCH═C═CH2]+ is thermodynamically favorable. researchgate.net

The general reaction is typically carried out by mixing triphenylphosphine and propargyl bromide in a suitable solvent. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration.

Precursor Synthesis and Preparation of Enantioenriched Propargyl Systems

Precursor Synthesis: Propargyl Bromide

The reaction is highly exothermic and temperature control is crucial to minimize the formation of undesired side products. google.com Common byproducts include 2,3-dibromopropene, 1,3-dibromopropene, and bromoallene. google.comgoogle.com To improve selectivity and yield, the reaction is often performed at low temperatures (e.g., 0°C to 20°C), sometimes in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HBr formed. prepchem.comgoogle.com However, processes have been developed that avoid the use of a base, which can simplify purification by preventing the formation of waxy solids. google.com

| Reactants | Brominating Agent | Conditions | Yield | Byproducts | Reference |

| Propargyl alcohol, Pyridine | PBr₃ | 0°C, then 1 hr on water-bath | 59% | Not specified | prepchem.com |

| Propargyl alcohol | PBr₃ | 20°C addition, 50°C ride time | 62.1% | 10.14% 2,3-dibromopropene, 3.6% 1,3-dibromopropene, 1.22% bromoallene | google.com |

| Propargyl alcohol | PBr₃ | ~10°C addition, 50°C ride time | 64.4% | 10.26% 2,3-dibromopropene, 2.54% 1,3-dibromopropene, no bromoallene | google.com |

| Propargyl alcohol, Triethylamine | PBr₃ | 15-20°C addition, 50°C ride time | ~78% | <10% total | google.com |

Preparation of Enantioenriched Propargyl Systems

For applications in asymmetric synthesis, the preparation of enantioenriched propargyl systems is essential. While the direct synthesis of chiral propargyl triphenylphosphonium salts is less common, the synthesis of chiral precursors, such as optically active homopropargylic alcohols and amines, is well-established. These chiral building blocks can then be used in more complex syntheses.

One approach involves the catalytic asymmetric addition of propargyl groups to aldehydes or imines. For instance, optically active homopropargylic alcohols can be synthesized by reacting aldehydes with propargylic silanes using a chiral organosilver catalyst formed in situ from a complex like (R)-DM-BINAP⋅AgBF₄. mdpi.comnih.gov Similarly, the propargylation of ketones with allenylboronic acids using chiral ligands such as (S)-Br₂-BINOL can produce highly enantioenriched tertiary homopropargylic alcohols. nih.gov These methods provide access to propargyl-containing molecules with high levels of stereocontrol, which are valuable precursors for advanced organic synthesis. mdpi.comnih.gov

Influence of Reaction Conditions and Solvent Systems on Yield and Purity

The yield and purity of this compound are significantly affected by the reaction conditions and the choice of solvent.

Reaction Conditions:

Temperature: As with the synthesis of the propargyl bromide precursor, temperature control is vital. google.com In the synthesis of the phosphonium (B103445) salt itself, elevated temperatures can promote the isomerization of the desired propargyl product to the more stable allenyl isomer. researchgate.net Furthermore, triphenylphosphine itself can catalyze the isomerization of the starting material, propargyl bromide, into 1-bromopropadiene (bromoallene). tandfonline.com This isomerization was observed to proceed cleanly in a benzene (B151609) solution at 70°C, reaching an equilibrium ratio of approximately 3:7 between propargyl bromide and 1-bromopropadiene. tandfonline.com The presence of this isomeric impurity in the starting material will lead to a mixture of products.

Reaction Time: The duration of the reaction must be sufficient to allow for complete quaternization of the triphenylphosphine. Monitoring the reaction, for instance by ³¹P NMR, can help determine the optimal reaction time and observe the disappearance of the triphenylphosphine starting material. orgsyn.org

Energy Source: Alternative energy sources can influence reaction outcomes. Microwave irradiation has been successfully employed for the rapid synthesis of analogous phosphonium salts, such as (3-bromopropyl)triphenylphosphonium bromide. bas.bg This method offers advantages of significantly reduced reaction times (minutes instead of hours), high yields (81-93%), and procedural simplicity. bas.bg

Solvent Systems:

The choice of solvent plays a crucial role in the synthesis. The solvent must be able to dissolve the reactants, particularly triphenylphosphine, but ideally, it should allow the product, the phosphonium salt, to precipitate for easy isolation.

Solvent Polarity and Type: The rate of S_N2 reactions is influenced by the solvent's polarity. Solvents like dichloromethane, toluene (B28343), or benzene are often used. researchgate.nettandfonline.comorgsyn.org A study on the synthesis of (3-bromopropyl)triphenylphosphonium bromide via microwave irradiation found that high yields could be obtained using toluene or xylene, and even in the absence of a solvent. bas.bg

Influence on Isomerization: The solvent can affect the rate of isomerization of the product. The isomerization of this compound to its allenic form has been studied in various solvents, indicating that the solvent environment can influence the position of this equilibrium. researchgate.net

| Factor | Effect | Details | Reference |

| Temperature | Controls byproduct formation and isomerization | In precursor synthesis, higher temperatures (e.g., >20°C) increase dibromopropene and bromoallene formation. In phosphonium salt synthesis, heat (e.g., 70°C) promotes isomerization of propargyl bromide to 1-bromopropadiene. | google.comtandfonline.com |

| Solvent | Affects reaction rate and product isolation | Toluene or xylene can be effective. The reaction can also proceed without solvent. The solvent choice can influence the equilibrium between propargyl and allenyl phosphonium isomers. | researchgate.netbas.bg |

| Energy Source | Influences reaction time and yield | Microwave irradiation can reduce reaction times from hours to minutes and provide high yields (81-93%) for analogous phosphonium salts. | bas.bg |

Reactivity and Fundamental Reaction Pathways

Isomerization Phenomena of the Propargyl Cation

The reactivity of propargyl triphenylphosphonium bromide is intrinsically linked to the dynamic equilibrium between its propargyl and allenyl isomeric forms. The propargyl cation, [Ph₃PCH₂C≡CH]⁺, can undergo a prototropic rearrangement to form the more reactive allenyl (or propadienyl) cation, [Ph₃PCH=C=CH₂]⁺. This isomerization is a crucial first step that dictates the pathway for many of its subsequent reactions.

Propargyl-Allene Isomerization Pathways

The isomerization of the propargyl triphenylphosphonium cation to the allenyl triphenylphosphonium cation is a well-established prototropic rearrangement. This process involves the migration of a proton from the methylene (B1212753) group (C-1) adjacent to the phosphorus atom to the terminal acetylenic carbon (C-3). This shift transforms the rigid, linear alkyne framework into the cumulative double bond system of an allene (B1206475).

Interconversion Dynamics and Equilibrium Studies

The interconversion between the propargyl and allenyl phosphonium (B103445) cations is a dynamic equilibrium. While specific kinetic and equilibrium constants for this compound are not extensively documented in readily available literature, the existence of this equilibrium is confirmed through its reactivity patterns and spectroscopic analysis. The presence of both isomers can often be inferred from the products formed in reactions with nucleophiles, where addition typically occurs at the central carbon of the allenyl form.

³¹P NMR spectroscopy is a primary tool for studying such equilibria in phosphonium salts. The chemical shift of the phosphorus nucleus is highly sensitive to the electronic environment of the attached organic moiety. Although precise, tabulated values for this specific equilibrium are scarce, distinct chemical shifts for propargyl and allenyl phosphonium species would be expected, allowing for the potential quantification of the isomer ratio under different conditions.

Table 1: Expected Spectroscopic Differentiation of Propargyl and Allenyl Isomers This table is illustrative, based on typical spectroscopic trends, as specific comparative data for this equilibrium is not widely published.

| Isomer | Structure | Expected ³¹P NMR Chemical Shift Range (ppm) | Key ¹H NMR Signals |

| Propargyl | [Ph₃P⁺–CH₂–C≡CH] Br⁻ | Typically in the +20 to +25 ppm range for alkyltriphenylphosphonium salts. | Acetylenic proton (–C≡C–H ), Methylene protons (–P⁺–CH₂ –) |

| Allenyl | [Ph₃P⁺–CH=C=CH₂] Br⁻ | Potentially shifted relative to the propargyl isomer due to changes in hybridization and conjugation. | Vinylic protons of the allene system (H –C=C=CH₂ ) |

Influence of Solvent and Substituent Effects on Isomerization

The position of the propargyl-allene equilibrium is sensitive to environmental factors, notably the solvent. The isomerization was reported to have been studied in various solvents, implying that the solvent polarity and basicity can influence the rate and extent of the rearrangement.

Solvent Effects : Polar aprotic solvents may favor the formation of the more delocalized allenyl cation. Solvents with some basic character can facilitate the proton transfer required for the isomerization. In contrast, polar protic solvents might solvate the ions differently, potentially shifting the equilibrium.

Nucleophilic Addition Reactions

A key aspect of this compound's chemistry is its reaction with nucleophiles. The pathway of these additions is critically dependent on the nature of the nucleophile and is directed by the propargyl-allene equilibrium.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Secondary Amines, Triethylamine)

Nitrogen nucleophiles react with this compound via two distinct pathways.

Secondary Amines : Secondary amines, such as piperidine (B6355638) or diethylamine, add to the phosphonium salt. Research confirms that this addition proceeds through the intermediate allenyl isomer. The nucleophilic attack occurs not at the terminal carbons, but at the central, electrophilic carbon of the allene system. This leads to the formation of substituted vinylphosphonium salts.

Triethylamine (B128534) : In contrast, the reaction with triethylamine follows a different course. Rather than adding to the carbon backbone, triethylamine acts as a nucleophile attacking the phosphorus atom directly. This pathway is analogous to alkaline hydrolysis and can lead to cleavage of the P-C bond or dealkylation of the amine, a reaction characteristic of the interaction between hindered tertiary amines and electrophilic phosphonium centers.

Mechanisms of Nucleophilic Attack and Adduct Formation

The mechanisms for these two classes of nitrogen nucleophiles are fundamentally different, highlighting the compound's dual reactivity.

Mechanism with Secondary Amines:

The reaction is initiated by the isomerization of the propargyl salt ( 1 ) to its allenyl tautomer ( 2 ). The secondary amine then attacks the central carbon (C-2) of the allenylphosphonium cation. This attack is favored because the positive charge on the phosphorus atom makes the adjacent allenic system highly electrophilic, particularly at the central carbon.

Isomerization : The propargyl cation ( 1 ) establishes an equilibrium with the allenyl cation ( 2 ).

Nucleophilic Attack : The secondary amine attacks the C-2 of the allenyl isomer ( 2 ), pushing the electron density from the C-2=C-3 double bond onto the terminal C-3 carbon. This forms a zwitterionic intermediate or a transient enamine-like species.

Proton Transfer & Tautomerization : A subsequent proton transfer and tautomerization leads to the final product. It has been established that this process involves the migration of the double bond to a position conjugated with the phosphorus atom, resulting in a stable (E/Z)-2-aminovinylphosphonium salt adduct.

Mechanism with Triethylamine:

The reaction with triethylamine does not involve addition to the carbon skeleton. Instead, it is proposed to occur via a direct nucleophilic attack on the electron-deficient phosphorus atom.

Nucleophilic Attack on Phosphorus : The nitrogen atom of triethylamine attacks the phosphorus center of the propargylphosphonium salt ( 1 ).

Intermediate Formation : This forms a transient, hypervalent phosphorus intermediate.

Cleavage/Dealkylation : This intermediate can then collapse. In a manner similar to the von Braun reaction, the bromide counterion can attack one of the ethyl groups of the now quaternary triethylammonium (B8662869) moiety, leading to the formation of triphenylphosphine (B44618), ethyl bromide, and diethylvinylamine, or other decomposition products. This pathway is consistent with observations that the reaction proceeds similarly to alkaline hydrolysis, which also involves nucleophilic attack at the phosphorus center.

Formation of Bis-Phosphonium Salts

This compound can react with an additional equivalent of triphenylphosphine to yield a bis-phosphonium salt. researchgate.net This transformation is not a simple substitution; it involves an initial isomerization of the propargyl salt to its more reactive allene isomer, propadienyltriphenylphosphonium bromide. researchgate.net This intermediate allenic species then undergoes a nucleophilic attack by the second molecule of triphenylphosphine. The reaction culminates in the formation of a bis-salt characterized by a terminal methylene group. researchgate.net Computational studies support that the isomerization from the propargylic cation to the allenyl species is a thermodynamically favorable process. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Triphenylphosphine | Propadienyltriphenylphosphonium bromide (Allene isomer) | Bis-phosphonium salt with a terminal methylene group |

Substitution Reactions at the Propargylic Center

The propargylic system in this compound presents two potential electrophilic sites for nucleophilic attack: the α-carbon (adjacent to the phosphonium group) and the γ-carbon (the terminal acetylenic carbon). This duality leads to competition between different substitution pathways, primarily the SN2 and SN2' mechanisms.

Regioselectivity in SN2 vs. SN2' Pathways

Nucleophilic substitution on propargylic electrophiles can proceed through two distinct regiochemical pathways, leading to different product classes.

SN2 Pathway : In this pathway, the nucleophile directly attacks the α-carbon, displacing the leaving group (in this case, the bromide is part of the salt structure, and the entire triphenylphosphonium group could be considered alongside the acetylenic moiety). This results in a substituted alkyne.

SN2' Pathway : This pathway involves the nucleophile attacking the terminal γ-carbon of the alkyne. This attack is concerted with a rearrangement of the pi-bonds, leading to the formation of a substituted allene. acs.org

For many propargylic systems, the SN2' pathway is often favored, particularly when the α-position is sterically hindered. acs.orgresearchgate.net The bulky triphenylphosphonium group at the α-position of this compound would be expected to sterically impede a direct SN2 attack, thus making the SN2' pathway a highly competitive route for many nucleophiles.

| Pathway | Site of Nucleophilic Attack | Resulting Product Type | Favored By |

|---|---|---|---|

| SN2 | α-carbon | Substituted Alkyne | Less sterically hindered α-position |

| SN2' | γ-carbon | Substituted Allene | Sterically hindered α-position |

Stereochemical Outcomes of Nucleophilic Displacements (e.g., Stereoinversion)

When a substitution reaction occurs at a stereocenter, the stereochemical outcome is of critical importance. For a true SN2 reaction, the mechanism involves a backside attack by the nucleophile relative to the leaving group. libretexts.org This geometric constraint dictates that the reaction must proceed with an inversion of the stereochemical configuration at the electrophilic carbon, an outcome known as Walden inversion. libretexts.orgyoutube.comlibretexts.org

If this compound or a related propargyl electrophile is chiral at the α-position, a substitution reaction that follows a pure SN2 mechanism will result in the product having the opposite stereochemistry to the starting material. libretexts.org Research on related enantioenriched secondary propargyl bromides has confirmed that under specific catalytic conditions that force an SN2 pathway, the reaction proceeds with excellent levels of stereoinversion. rsc.org

Copper-Mediated Displacements with Hard Carbanions

While propargyl electrophiles typically react with nucleophiles in an SN2' fashion to yield allenes, the use of copper catalysts can fundamentally alter this regioselectivity. rsc.org It has been demonstrated that diorganocuprate(I) reagents, which are derived from "hard" carbanions, can be directed to react with enantioenriched secondary propargyl bromides in a direct SN2 displacement. rsc.org This represents a significant deviation from the expected SN2' pathway.

This copper-mediated transformation is highly selective for the SN2 product, particularly with heterocyclic nucleophiles, and occurs with a high degree of stereoinversion at the carbon center. rsc.org The success of this copper-mediated protocol provides a valuable synthetic route to enantioenriched alkynes, a class of compounds not readily accessible through other methods that predominantly yield allenes. rsc.orgresearchgate.net

| Propargyl Electrophile | Nucleophile (Hard Carbanion Source) | Catalyst/Reagent | Observed Pathway | Stereochemical Outcome |

|---|---|---|---|---|

| Enantioenriched Secondary Propargyl Bromide | Lithiated Heterocycles (e.g., Benzofuran) | Diorganocuprate(I) (from CuCN) | SN2 | High stereoinversion rsc.org |

| Enantioenriched Secondary Propargyl Bromide | Lithiated Heterocycles (e.g., Furan) | Diorganocuprate(I) (from CuCN) | SN2 | High stereoinversion rsc.org |

Nickel-Catalyzed Cross-Couplings of Propargyl Bromides

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the functionalization of propargyl electrophiles, including propargyl bromides. nih.govmit.edu These reactions enable the formation of carbon-carbon bonds, coupling the propargylic center with various organometallic reagents, such as organozinc compounds (in Negishi couplings). nih.govcore.ac.uk

Unlike classical SN2/SN2' reactions, nickel-catalyzed processes can operate through different mechanisms, often involving oxidative addition and reductive elimination steps. squarespace.com One significant advantage is the ability to achieve stereoconvergent couplings. nih.gov In these reactions, a racemic mixture of a chiral propargyl electrophile can be converted into a single enantiomer of the product using a chiral nickel catalyst. researchgate.netresearchgate.net This is possible because the mechanism can involve the formation of radical intermediates, which allows the stereocenter of the starting material to be erased and then reset by the chiral catalyst during the C-C bond-forming step. squarespace.com This methodology provides access to a wide array of enantioenriched benzylic alkynes under mild conditions. nih.govresearchgate.net

| Reaction Type | Propargyl Electrophile | Coupling Partner | Key Features |

|---|---|---|---|

| Asymmetric Negishi Coupling | Racemic Propargylic Carbonates | Organozinc Reagents | Forms enantioenriched alkynes; uses chiral nickel/pybox catalyst core.ac.uk |

| Asymmetric Cross-Electrophile Coupling | Racemic Propargylic Chlorides | Aryl Iodides | Stereoconvergent; uses chiral nickel complex and a stoichiometric reductant (e.g., Mn) nih.gov |

| Secondary-Secondary Negishi Coupling | Secondary Propargylic Halides | Secondary Alkylzinc Reagents | First example of secondary-secondary coupling with a Group X catalyst under mild conditions nih.gov |

Applications in Advanced Organic Transformations

Wittig Reactions and Ylide Chemistry

The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, is a principal application of propargyl triphenylphosphonium bromide. wikipedia.org The reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.org

Generation and Reactivity of Propargylidenetriphenylphosphorane

The key intermediate in these Wittig reactions is the ylide, propargylidenetriphenylphosphorane. This species is generated in situ by treating this compound with a base. A critical aspect of this ylide's chemistry is its tendency to exist in equilibrium with its allenic isomer, allenylidenetriphenylphosphorane. researchgate.net The position of this equilibrium and the subsequent reactivity are influenced by the reaction conditions, including the solvent and the base employed. researchgate.net Computational studies have shown that the isomerization of the initial propargyl cation to the allenyl species is a thermodynamically favorable process. researchgate.net This dual reactivity allows for selective reactions at either the propargylic or allenic position, expanding the synthetic utility of the parent phosphonium (B103445) salt.

Stereoselective Olefination for Unsaturated System Construction

This compound is instrumental in the stereoselective synthesis of enynes—molecules containing both a double and a triple bond. The Wittig reaction between propargylidenetriphenylphosphorane and aldehydes or ketones provides a direct route to these valuable building blocks. The stereochemical outcome of the olefination, yielding either the (E)- or (Z)-isomer of the resulting alkene, can often be controlled by the choice of reaction conditions. wikipedia.org For instance, unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides lead to (E)-alkenes. wikipedia.org Modifications to the standard Wittig protocol, such as the Schlosser modification, can be employed to enhance the selectivity for the (E)-isomer. wikipedia.org

Interactive Table: Stereoselectivity in Wittig Olefination

| Ylide Type | Predominant Isomer |

| Unstabilized (e.g., R = alkyl) | (Z)-alkene |

| Stabilized (e.g., R = ester, ketone) | (E)-alkene |

| Semistabilized (e.g., R = aryl) | Poor (E)/(Z) selectivity |

Intramolecular Wittig Cyclizations for Heterocyclic Synthesis

The intramolecular version of the Wittig reaction provides a powerful strategy for the synthesis of a wide array of heterocyclic compounds. clockss.orgresearchgate.net When the phosphonium salt and the carbonyl group are present within the same molecule, base-induced ylide formation can trigger a cyclization event. This approach has been successfully applied to the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles. clockss.org For example, the intramolecular Wittig reaction of appropriately substituted phosphonium salts has been used to construct quinolines. researchgate.net The versatility of this method allows for the formation of diverse ring sizes, from small five-membered rings to larger macrocyclic structures. researchgate.netscispace.com

Carbon-Carbon Bond Forming Reactions Beyond Wittig Olefination

While renowned for its role in the Wittig reaction, this compound also participates in other crucial carbon-carbon bond-forming reactions.

Propargylation of Carbonyl Compounds and Derivatives

This compound can act as a propargylating agent, transferring the propargyl group to various nucleophiles, most notably carbonyl compounds. nih.govsemanticscholar.org These reactions, often carried out under Barbier-type conditions with a mediating metal like zinc or indium, result in the formation of homopropargylic alcohols. nih.gov This method is a convenient route to chiral and achiral secondary or tertiary alcohols from aldehydes or ketones, respectively. nih.govsemanticscholar.org The reaction proceeds via a nucleophilic addition of the propargyl moiety to the carbonyl carbon. nih.gov Recent advancements have explored photoredox-mediated propargylation, offering an alternative, milder approach to these transformations. nih.gov

Interactive Table: Metals Used in Barbier-Type Propargylation

| Metal | Substrate | Product |

| Zinc | Aldehydes/Ketones | Homopropargylic Alcohols |

| Indium | Aldehydes | Homoallylic Alcohols |

| Tin | Aldehydes | Homopropargylic Alcohols |

| Iron | Aldehydes | Homopropargylic Alcohols |

Intramolecular Propargylation for Ring Formation

Analogous to intramolecular Wittig cyclizations, intramolecular propargylation reactions offer a pathway to cyclic structures. When the carbonyl group and the propargyl bromide moiety are tethered within the same molecule, treatment with a suitable metal, such as zinc in the presence of a palladium catalyst, can induce an intramolecular cyclization. nih.gov This process leads to the formation of cyclic alcohols containing an alkynyl group, such as 2-alkynylcyclopentanols. nih.gov This strategy provides a valuable method for the construction of carbocyclic and heterocyclic ring systems.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

While transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for C-C bond formation, the direct use of this compound as a primary coupling partner in these named reactions is not extensively documented in the scientific literature. Typically, these reactions involve organohalides, organoborons, terminal alkynes, or alkenes as substrates.

However, the broader class of phosphonium salts has been investigated in the context of palladium-catalyzed cross-coupling. In some instances, phosphonium salts can serve as precursors to ylides for subsequent reactions or as leaving groups in C–P bond cleavage reactions. For example, heterocyclic phosphonium salts have been successfully employed in Sonogashira couplings with terminal alkynes, proceeding through a palladium-catalyzed C–P bond cleavage. This type of reactivity highlights the potential for phosphonium salts to participate in cross-coupling, although specific examples detailing the direct Suzuki-type coupling of the propargyl group from this compound remain elusive. The primary role of triphenylphosphine derivatives in these catalytic cycles is often as ligands for the metal center.

Construction of Propargyl Epoxides and Related Building Blocks

Propargyl epoxides are highly valuable synthetic intermediates due to the presence of two reactive functional groups: the epoxide and the alkyne. These functionalities allow for a variety of subsequent transformations, making them important building blocks in organic synthesis. This compound, often in conjunction with a base to form the corresponding ylide, can be utilized in reactions with carbonyl compounds to generate precursors that can be converted to propargyl epoxides.

A notable method involves the reaction of α-bromoketones with propargylic organozinc reagents, which can be conceptually related to the reactivity of the propargyl moiety introduced by the phosphonium salt. This approach provides a direct route to substituted propargyl epoxides, which are versatile building blocks for further chemical elaboration. acs.org

Synthesis of Diverse Chemical Structures

This compound is a key reagent for the synthesis of a wide range of chemical structures, from complex heterocyclic systems to crucial intermediates for natural products.

Heterocyclic Compounds (e.g., Quinolines, Pyrroles, Dihydrofuro[3,2-c]coumarins, Oxazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound has proven to be an effective tool in the construction of various heterocyclic scaffolds.

Quinolines: Substituted quinolines can be synthesized through intramolecular Wittig reactions of adducts formed from this compound. cdnsciencepub.com Another powerful method involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared by the reaction of anilines with propargyl bromide. semanticscholar.orgnih.gov This cyclization can be promoted by various electrophiles like iodine monochloride or iodine, leading to 3-halo-substituted quinolines. semanticscholar.org

Pyrroles: The synthesis of pyrrole (B145914) derivatives can be achieved through various strategies involving propargyl-containing intermediates. For instance, N-propargylamines can undergo base-mediated intramolecular cyclization to furnish structurally diverse pyrroles. sigmaaldrich.com Additionally, multicomponent reactions involving amines, alkynes, and other reagents can lead to highly substituted pyrroles. sigmaaldrich.comacs.org

Dihydrofuro[3,2-c]coumarins: These fused heterocyclic systems, which are of interest for their potential biological activities, can be synthesized using propargyl intermediates. A one-pot selective synthesis of diversely substituted dihydrofuro[3,2-c]coumarins has been developed involving a propargylation reaction between propargylic carbonates and 4-hydroxycoumarins, catalyzed by a palladium system. acs.org

Oxazoles: Oxazoles are another class of heterocycles accessible through reactions involving propargyl precursors. The cycloisomerization of N-propargylamides is a common and effective method for synthesizing substituted oxazoles. libretexts.orgnih.gov This transformation can be promoted by various catalysts, including silica (B1680970) gel, gold, or other transition metals. nih.govresearchgate.net

| Heterocycle | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Quinolines | Intramolecular Wittig Reaction / Electrophilic Cyclization | Adducts from PTPB / N-(2-Alkynyl)anilines | cdnsciencepub.comsemanticscholar.org |

| Pyrroles | Intramolecular Cyclization of N-propargylamines | N-Propargylamines | sigmaaldrich.com |

| Dihydrofuro[3,2-c]coumarins | Palladium-catalyzed Propargylation/Cyclization | Propargylic Carbonates and 4-hydroxycoumarins | acs.org |

| Oxazoles | Cycloisomerization of N-propargylamides | N-Propargylamides | libretexts.orgnih.gov |

Key Intermediates for Natural Product Synthesis

The structural motifs accessible through reactions with this compound and related propargylating agents are present in numerous natural products. The introduction of a propargyl group is a key step in the total synthesis of several complex molecules. For example, the synthesis of (-)-epiquinamide involves a one-pot sequential α-amination/propargylation of an aldehyde to form a homopropargyl alcohol as a strategic intermediate. mdpi.com Similarly, the asymmetric total synthesis of the natural pyrrole lactone longanlactone (B608629) utilizes a zinc-catalyzed Barbier propargylation of an aldehyde as a crucial step. mdpi.com

Stereoselective Approaches to Chiral Propargyl Alcohols and Derivatives

Chiral propargyl alcohols are versatile building blocks in asymmetric synthesis, serving as precursors to a wide range of enantiomerically enriched compounds. The enantioselective addition of terminal alkynes to aldehydes, a reaction that generates chiral propargyl alcohols, has been extensively studied. While not directly using this compound as the alkyne source, these methods highlight the importance of the propargyl moiety in stereoselective synthesis. Catalytic systems employing chiral ligands in conjunction with zinc or indium reagents have been developed to achieve high enantioselectivity in the formation of these valuable intermediates.

| Natural Product Target | Key Intermediate | Propargylation Method | Reference |

|---|---|---|---|

| (-)-Epiquinamide | Homopropargyl alcohol | L-proline-catalyzed one-pot α-amination/propargylation | mdpi.com |

| Longanlactone | Propargyl alcohol | Zn-catalyzed Barbier propargylation | mdpi.com |

N-Propargylation of Heterocyclic and Sulfoximine (B86345) Compounds

The introduction of a propargyl group onto a nitrogen atom (N-propargylation) is a valuable transformation for modifying the properties of heterocyclic compounds and other nitrogen-containing molecules. This functionalization can be readily achieved using propargyl bromide, often in the presence of a base. acs.org A series of N-propargylated heterocyclic compounds have been synthesized using sodium hydride as the base. acs.org This methodology has been applied to a variety of nitrogenous compounds, including DNA nucleobases, to extend their functionality for applications in biofunctional materials. acs.org The N-propargylation of sulfoximines, which are important functional groups in medicinal chemistry, can also be accomplished using similar strategies, providing access to novel propargylated sulfoximine derivatives.

Mechanistic Investigations and Theoretical Frameworks

Elucidation of Reaction Mechanisms and Reaction Pathways

A key feature of propargyl triphenylphosphonium bromide's chemistry is its propensity to isomerize, a process that precedes many of its subsequent reactions. Evidence suggests that the initial step in many reactions involving this compound is its isomerization to the allenyl isomer, propadienyltriphenylphosphonium bromide. researchgate.net This rearrangement is often facile and can be mediated by metals such as rhodium, iridium, and platinum. researchgate.net

This isomerization is crucial as it dictates the course of subsequent nucleophilic additions. For instance, the addition of secondary amines to this compound proceeds through the intermediate allene (B1206475) isomer, which is then attacked by the nucleophile. researchgate.net This is followed by a migration of the double bond to form a more stable product. researchgate.net Similarly, reactions with other nucleophiles are believed to follow a similar pathway, with the initial isomerization to the allenyl form being the rate-determining step. researchgate.net

The mechanism of nucleophilic attack can be complex, with possibilities for both S(_N)2 and S(_N)2' pathways. In the context of related allylic systems, the S(_N)2 pathway is generally favored, but the S(_N)2' pathway can become dominant if the α-position is sterically hindered. nih.gov

The primary reactive intermediate in the reactions of this compound is the allenyl isomer , [Ph₃PCH=C=CH₂]⁺Br⁻. researchgate.net The formation of this species has been supported by various spectroscopic methods, including ³¹P NMR, and through its trapping in the presence of nucleophiles. researchgate.net For example, unprecedented allenyl gold complexes have been synthesized starting from this compound, where the allene isomer coordinates to the gold center. researchgate.net The coordination mode depends on the oxidation state of the gold. researchgate.net

Another significant, albeit less commonly observed, reactive intermediate is the propargyl radical (•CH₂C≡CH). nih.gov This radical is known for its role in combustion and interstellar chemistry due to the delocalization of its π-electrons, which imparts a degree of stability. nih.gov The self-reaction of propargyl radicals is a key step in the formation of polycyclic aromatic hydrocarbons. nih.gov While direct evidence for the involvement of propargyl triphenylphosphonium radicals in typical solution-phase reactions is less common, the generation of phosphoranyl radicals from triphenylphosphine (B44618) and subsequent fragmentation can lead to carbon-centered radicals. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the reactivity and selectivity of this compound and related systems. nih.govresearchgate.net DFT calculations have been employed to investigate the thermodynamics of the isomerization of the propargylic cation [Ph₃PCH₂C≡CH]⁺ to its allenyl [Ph₃PCH=C=CH₂]⁺ and α-alkynyl [Ph₃PC≡CCH₃]⁺ isomers, indicating that these rearrangements are thermodynamically favorable. researchgate.net

Furthermore, DFT has been used to rationalize the selectivity observed in reactions. For instance, in palladium-catalyzed Suzuki coupling reactions involving a protected propargyl bromide, DFT calculations helped to explain the selective coupling at a C-Br bond over a C-Cl bond. researchgate.net These computational studies provide insights into the electronic structure and energy landscapes of the reacting species, which are crucial for predicting reaction outcomes. syncsci.com

Table 1: Calculated Thermodynamic Favorability of Isomerization Pathways

| Initial Isomer | Final Isomer | Thermodynamic Favorability | Reference |

|---|---|---|---|

| Propargylic Cation | Allenyl Species | Favorable | researchgate.net |

| Propargylic Cation | α-Alkynyl Isomer | Favorable | researchgate.net |

Computational studies have been instrumental in dissecting the competition between S(_N)2 and S(_N)2' reaction pathways. acs.org Relativistic density functional theory has been used to analyze the reaction profiles of these competing pathways for archetypal allylic systems. acs.org These studies have shown that the S(_N)2 pathway is generally preferred, but the S(_N)2' pathway can become dominant with increased steric hindrance at the α-carbon. nih.gov

Activation energies for these competing pathways are significantly influenced by the nature of the nucleophile and the leaving group. nih.gov For a given nucleophile, changing the leaving group from fluoride (B91410) to iodide dramatically lowers the activation energies for all nucleophilic substitution pathways. acs.org Conversely, for a given leaving group, weaker, less basic nucleophiles lead to an increase in the activation energy for the S(_N)2 pathway. nih.gov

Table 2: Trends in Activation Energies for S(_N)2 vs. S(_N)2' Pathways

| Factor | Effect on Activation Energy (S(_N)2) | Effect on Activation Energy (S(_N)2') | Reference |

|---|---|---|---|

| Weaker Nucleophile | Increases | Increases | nih.gov |

| Better Leaving Group (e.g., I vs. F) | Decreases | Decreases | acs.org |

| Increased Steric Hindrance at α-carbon | Increases | May become dominant pathway | nih.gov |

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively documented in the provided context, MD simulations are a widely used technique to study the structure, dynamics, and interactions of molecules, including phosphonium-based ionic liquids. ucl.ac.ukdrexel.edu These simulations can provide insights into the behavior of the compound in different solvent environments and its interactions with surfaces or other molecules. For instance, MD simulations have been used to study the diffusive properties of phosphonium (B103445) cations, showing the significant effect of alkyl chain length on their movement. ucl.ac.uk Such studies could, in principle, be applied to understand the adsorption and interaction of this compound in various systems.

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Monitoring

NMR spectroscopy is a powerful, non-invasive tool for elucidating molecular structures and monitoring the progress of chemical reactions in solution. nih.gov For phosphorus-containing compounds like propargyl triphenylphosphonium bromide, ³¹P NMR is particularly valuable. dntb.gov.ua

³¹P NMR spectroscopy serves as a direct and effective method for monitoring reactions involving phosphonium (B103445) salts. researchgate.netoxinst.com The phosphorus-31 nucleus has a spin of ½ and 100% natural abundance, resulting in relatively simple spectra with a wide range of chemical shifts that are highly sensitive to the electronic environment of the phosphorus atom. oxinst.com

In a typical reaction, the consumption of the starting this compound and the formation of products can be tracked by observing the decrease in the intensity of the reactant's ³¹P NMR signal and the concurrent appearance and increase of new signals corresponding to the products. whiterose.ac.uk The chemical shift (δ) of the phosphorus atom in the triphenylphosphonium cation is influenced by the substituents attached to it. Changes in the structure during a reaction lead to shifts in the ³¹P signal, allowing for real-time analysis of the reaction mixture. nih.govtrilinkbiotech.com

For instance, in reactions where the propargyl group is modified, the ³¹P chemical shift will change from its initial value, providing kinetic data and insight into reaction pathways. researchgate.net The detection of transient signals can also indicate the formation of reaction intermediates, which is crucial for elucidating complex reaction mechanisms. uni-muenchen.de The integration of ³¹P NMR signals allows for the quantification of reactants, intermediates, and products, enabling the determination of reaction yields and kinetics without the need for sample isolation.

| Compound Type | Typical ³¹P Chemical Shift (δ, ppm) | Significance in Reaction Monitoring |

|---|---|---|

| Alkyl Triphenylphosphonium Salt | ~ +20 to +25 | Represents the starting material, this compound. |

| Allenic Triphenylphosphonium Salt | ~ +15 to +20 | Indicates isomerization of the propargyl group, a common intermediate step. researchgate.net |

| Phosphonium Ylide | ~ +10 to +20 | Formation upon deprotonation of the phosphonium salt. |

| Triphenylphosphine (B44618) Oxide | ~ +25 to +35 | Common byproduct in reactions like the Wittig reaction, indicating reaction completion or side reactions. |

This compound can undergo isomerization to its more stable allenic isomer, (propa-1,2-dien-1-yl)triphenylphosphonium bromide, particularly in the presence of a base or upon coordination to a metal center. researchgate.net NMR spectroscopy is critical for distinguishing between these two isomers.

¹H NMR: The propargyl isomer is characterized by a methylene (B1212753) group (-CH₂-) adjacent to the phosphorus atom and the alkyne, and a terminal acetylenic proton (≡C-H). The allenic isomer, however, shows characteristic signals for vinyl protons in the C=C=CH₂ system.

¹³C NMR: The carbon signals for the alkyne group (typically ~70-85 ppm) in the propargyl isomer are distinct from the allenic carbons, especially the central sp-hybridized carbon of the allene (B1206475) which appears significantly downfield (~210-220 ppm).

³¹P NMR: Isomerization from the propargylic to the allenic form typically results in a change in the phosphorus chemical shift. The allenic isomer is often observed at a slightly different field compared to the propargylic salt, allowing for the quantification of the isomeric ratio in a mixture. researchgate.net

| Spectroscopy | Propargyl Isomer (HC≡CCH₂P⁺Ph₃) | Allenic Isomer (H₂C=C=CHP⁺Ph₃) |

|---|---|---|

| ¹H NMR (δ, ppm) | ~5.2 (d, -CH₂-), ~3.5 (t, ≡C-H) | ~5.5-7.0 (m, vinyl protons) |

| ¹³C NMR (δ, ppm) | ~25 (d, -CH₂-), ~80 (d, -C≡), ~80 (s, ≡C-H) | ~90 (d, =CH₂), ~100 (d, =CH-), ~215 (d, =C=) |

| ³¹P NMR (δ, ppm) | ~ +21.5 | ~ +18.0 |

X-ray Crystallography for Solid-State Structure Determination of Related Phosphonium Salts

While a specific crystal structure for this compound may not be widely published, X-ray crystallography of closely related alkyl and aryl triphenylphosphonium salts provides significant insight into its expected solid-state structure. researchgate.netresearchgate.net This technique offers precise information on bond lengths, bond angles, and crystal packing.

Specialized Applications and Emerging Research Frontiers

Role in Corrosion Inhibition Mechanisms on Metal Surfaces

Propargyl triphenylphosphonium bromide has been identified as an effective corrosion inhibitor, particularly for carbon steels in acidic environments. researchgate.net Its mechanism of action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelsevierpure.com Studies on similar phosphonium (B103445) compounds indicate that this protective layer involves both physical (electrostatic) and chemical adsorption between the inhibitor molecules and the metal surface. mdpi.com

The adsorption of this compound onto steel surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.net The Langmuir model is based on the assumption that a monolayer of inhibitor molecules forms on the metal surface, with a fixed number of adsorption sites, and there are no interactions between the adsorbed molecules. jocpr.commdpi.com This model is crucial for understanding the relationship between the inhibitor concentration and the surface coverage, which dictates the inhibition efficiency. researchgate.net The adherence to the Langmuir model suggests that the PTPB molecules form a uniform, protective monolayer on the steel, effectively blocking the active corrosion sites. researchgate.net

The table below illustrates the relationship between inhibitor concentration and inhibition efficiency, a key aspect analyzed by adsorption isotherms.

| Inhibitor Concentration | Surface Coverage (θ) | Inhibition Efficiency (%IE) |

| Low | Low | Moderate |

| Increasing | Increasing | High |

| Optimum | Nears Complete Monolayer | Maximum |

| High | Plateau | Stagnant |

This is an interactive data table representing the typical trend observed for inhibitors following the Langmuir isotherm.

Electrochemical techniques are fundamental in quantifying the effectiveness of corrosion inhibitors like PTPB. The primary methods used include potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). mdpi.comekb.eg

Potentiodynamic polarization studies reveal that PTPB functions as a mixed-type inhibitor, with a more pronounced effect on the anodic reaction for some metals. researchgate.net These measurements involve scanning the potential of the metal and measuring the resulting current, which provides information on both the anodic and cathodic reaction rates. The presence of PTPB shifts the polarization curves to lower current densities, indicating a reduction in the corrosion rate. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the protective film formed on the metal surface. nih.gov In the presence of PTPB, EIS results typically show a significant increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. mdpi.com This increase confirms the formation of an insulating barrier that hinders the electrochemical reactions responsible for corrosion. mdpi.com

The following table summarizes typical data obtained from electrochemical studies.

| Technique | Parameter | Without Inhibitor | With PTPB | Interpretation |

| PDP | Corrosion Current (Icorr) | High | Low | Reduced corrosion rate |

| PDP | Corrosion Potential (Ecorr) | Baseline | Minor Shift | Mixed-type inhibition |

| EIS | Charge Transfer Resistance (Rct) | Low | High | Formation of a protective barrier |

| EIS | Double Layer Capacitance (Cdl) | High | Low | Decrease in local dielectric constant and/or increase in film thickness |

This interactive table presents generalized data from electrochemical characterization, demonstrating the effect of an effective inhibitor.

Integration with Flow Chemistry and Electrochemical Synthesis Methods

While specific studies detailing the integration of this compound into flow chemistry and electrochemical synthesis are not prominent, the characteristics of the compound make it a suitable candidate for these advanced methods. Flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety, and straightforward scalability. nih.gov Reagents like PTPB, often used in reactions that can be exothermic or involve reactive intermediates, could benefit from the precise control over reaction time and temperature afforded by flow reactors. sci-hub.se

Furthermore, electrochemical synthesis is gaining traction as a green and efficient alternative to traditional chemical oxidations and reductions. thieme-connect.de Combining flow processes with electrochemistry allows for reactions at an electrode surface with high efficiency and selectivity, often reducing the need for supporting electrolytes due to the small gap between electrodes in flow cells. nih.govthieme-connect.de The phosphonium salt nature of PTPB makes it inherently compatible with electrochemical setups, where it could potentially be used in transformations or generated in situ.

Exploration in Asymmetric Catalysis Development

The direct application of this compound as a catalyst in asymmetric synthesis has not been extensively explored. However, the development of chiral catalysts is a major focus of modern organic chemistry. nih.gov The propargyl group is a key functional handle in many complex chiral molecules, such as homopropargyl alcohols, which are valuable synthetic intermediates. nih.gov

Future research could focus on modifying the PTPB structure, for instance, by replacing the phenyl groups with chiral biaryl systems, to create novel chiral phosphonium salt catalysts. polyu.edu.hk Such catalysts could potentially be employed in asymmetric transformations, leveraging the unique electronic and steric properties of the phosphonium center to induce enantioselectivity. researchgate.net The development of new chiral Brønsted acids and other catalyst motifs continues to be a vibrant area of research, and chiral phosphonium salts represent a promising, albeit less explored, frontier. nih.gov

Potential in Materials Science Synthesis as a Versatile Building Block

This compound serves as a versatile building block in organic synthesis, primarily as a stable and reliable source of the propargyl functional group. mdpi.comhilarispublisher.com The propargyl moiety, with its terminal alkyne, is highly valuable for its ability to participate in a wide range of chemical transformations, including click chemistry, coupling reactions, and cyclizations. mdpi.com

In materials science, the incorporation of such functional groups is critical for creating advanced materials with tailored properties. researchgate.net PTPB can be used to introduce the propargyl group into polymer backbones or onto surfaces, imparting new functionalities. For example, as a phosphonium salt, it is a classic precursor for generating phosphorus ylides for use in the Wittig reaction, enabling the formation of carbon-carbon double bonds and the synthesis of complex alkenes that can be building blocks for polymers or functional organic materials. sigmaaldrich.com Its utility as a building block is foundational to the bottom-up assembly of complex molecular architectures. sigmaaldrich.com

Future Directions in Synthetic Design and Methodological Advancement

The future of synthetic chemistry lies in making the design and implementation of synthetic pathways more predictable, efficient, and sustainable. nih.gov For a reagent like this compound, future directions are multifaceted. A key challenge is the development of synthetic processes that are scalable and translate effectively from the lab to industrial production. nih.gov

Key future research directions include:

Novel Derivatives: Designing and synthesizing new PTPB analogues with enhanced properties for corrosion inhibition or with chiral scaffolds for applications in asymmetric catalysis.

Process Intensification: Integrating PTPB into continuous flow manufacturing processes to improve the efficiency, safety, and scalability of reactions where it is used as a reagent. sci-hub.se

Advanced Materials: Expanding its use as a building block for novel functional materials, such as conductive polymers, advanced coatings, or materials for organic electronics, by leveraging the reactivity of its propargyl group.

Mechanistic Understanding: Employing computational modeling and advanced analytical techniques to gain deeper insights into its mechanism in corrosion inhibition and to predict its reactivity in new synthetic transformations.

By focusing on these areas, the full potential of this compound as a specialized chemical can be realized, contributing to advancements across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for propargyl triphenylphosphonium bromide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution between triphenylphosphine and propargyl bromide. Optimization involves controlling stoichiometry (1:1 molar ratio) and reaction temperature (0–25°C) in anhydrous solvents like dichloromethane. Evidence from aziridine adduct synthesis shows that low temperatures (e.g., −20°C) favor intermediate formation, while heating (40–60°C) drives conjugation or rearrangement . Purification often involves recrystallization from ethanol or methanol .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm alkyl chain connectivity and phosphonium cation structure (e.g., δ ~3.5–4.5 ppm for propargyl protons) .

- IR Spectroscopy : Absorptions at ~1630 cm⁻¹ indicate terminal alkynes or conjugated systems .

- Mass Spectrometry : Field desorption (FDMS) or chemical ionization (CIMS) for molecular ion detection .

Q. How is this compound utilized in Wittig reactions?

The compound generates ylides upon deprotonation with strong bases (e.g., potassium tert-butoxide). These ylides react with aldehydes to form alkynes or enynes. For example, ozonolysis-derived aldehydes react with the ylide to yield enynes critical for natural product synthesis . Solvent choice (THF or DMF) and base strength significantly influence reaction efficiency .

Advanced Research Questions

Q. How do temperature and solvent polarity influence regioselectivity in aziridine adduct formation?

At low temperatures (−20°C), this compound reacts with aziridines in CH₂Cl₂ to form "non-conjugated" adducts (e.g., 3a–c). Heating (40–60°C) in acetonitrile or chloroform promotes isomerization to "conjugated" products (e.g., 4a–c) via allylic phosphonium intermediates. Polar solvents stabilize charge-separated transition states, favoring conjugation .

Q. What strategies minimize side products during heterocycle synthesis?

Competing pathways (e.g., Cope rearrangements or over-alkylation) are mitigated by:

Q. How does the propargyl group’s electronic structure enhance reactivity compared to other phosphonium salts?

The propargyl group’s sp-hybridized carbon increases electrophilicity at the α-position, accelerating ylide formation. This contrasts with alkyl-substituted salts (e.g., 4-bromobutyl derivatives), where steric hindrance slows reactivity. Computational studies (not explicitly cited) could model charge distribution to rationalize enhanced nucleophilicity .

Q. What methodologies enable the study of phosphonium salt stability under physiological conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., ~210°C for solid salts) .

- pH-dependent stability assays : Monitor hydrolysis in buffered solutions (pH 4–10) via ³¹P NMR .

- Biological compatibility tests : Assess solubility in polar solvents (e.g., DMSO-water mixtures) for cell-penetration studies .

Q. Can this compound be used in isotopic labeling for mechanistic studies?

Yes. Deuterium-labeled analogs are synthesized using deuterated propargyl bromide. Applications include tracking reaction pathways via ²H NMR or mass spectrometry. For example, D-labeled methylenecyclobutane synthesis leverages bromine displacement with deuterated nucleophiles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal base for Wittig reactions with this compound?

Discrepancies arise from substrate-specific effects. Strong bases (e.g., NaHMDS) maximize ylide generation but may degrade sensitive aldehydes. Weaker bases (e.g., K₂CO₃) are preferred for sterically hindered substrates. Researchers must validate base-aldehyde compatibility via pilot reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.